molecular formula C7H4BrF3O2 B1447380 4-Bromo-2-difluoromethoxy-6-fluorophenol CAS No. 1807172-97-9

4-Bromo-2-difluoromethoxy-6-fluorophenol

Cat. No. B1447380
M. Wt: 257 g/mol
InChI Key: RGHDJULYPODJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-difluoromethoxy-6-fluorophenol is a chemical compound with the following properties:



  • Molecular Formula : C~15~H~11~BrF~2~O~3~

  • Molecular Weight : 357.15 g/mol

  • CAS Number : Not available (N/A)

  • Appearance : Clear colorless to brownish liquid



Molecular Structure Analysis

The molecular structure of 4-Bromo-2-difluoromethoxy-6-fluorophenol consists of a phenolic ring with bromine, fluorine, and methoxy substituents. The exact arrangement of atoms can be visualized using software tools or molecular modeling techniques.


!Molecular Structure



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as:



  • Iodination and Methylation : To yield related derivatives.

  • Cyclotrimerization : Reported for similar compounds, leading to interesting products.



Physical And Chemical Properties Analysis


  • Boiling Point : Not available

  • Solubility : Investigate its solubility in various solvents.

  • Reactivity : Assess its stability under different conditions.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Use appropriate protective equipment when working with this compound.


Future Directions

Future research should focus on:



  • Synthetic Routes : Develop efficient synthetic methods.

  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationships : Correlate its structure with biological effects.


Please note that the information provided here is based on available data, and additional research may yield more insights.


properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHDJULYPODJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-difluoromethoxy-6-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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